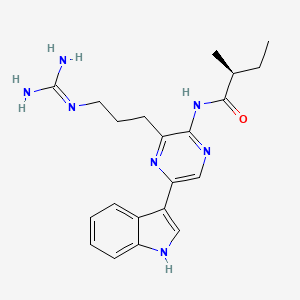
Oxidized Cypridina luciferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidized Cypridina luciferin is a member of pyrazines, a member of guanidines and a Cypridina luciferin. It has a role as a member of oxidized luciferins. It is a conjugate base of an oxidized Cypridina luciferin(1+).
Wissenschaftliche Forschungsanwendungen
Bioluminescence Studies
Oxidized Cypridina luciferin, known as oxyluciferin, plays a crucial role in bioluminescence research. Studies have shown that the luminescent oxidation of Cypridina luciferin, which is catalyzed by the enzyme luciferase, results in the emission of light, with the primary products being oxyluciferin and carbon dioxide (Shimomura & Johnson, 1971). This reaction is fundamental in understanding bioluminescent processes in marine organisms.
Bioluminescent Enzyme Immunoassay
Oxidized Cypridina luciferin has been utilized in the development of bioluminescent enzyme immunoassays (BLEIA). For instance, biotinylated Cypridina luciferase, which interacts with Cypridina luciferin, has been used in immunoassays for detecting substances like interferon-alpha. This showcases its potential as a sensitive and versatile tool in biochemical assays (Wu et al., 2007).
Chemiluminescence in Biological Systems
The chemiluminescence of Cypridina luciferin analogs, such as MCLA, has been studied for its ability to detect active oxygen species in biological systems. These studies contribute to a deeper understanding of oxidative processes within living organisms and the role of reactive oxygen species (Kambayashi & Ogino, 2003).
Mechanistic Insights into Marine Bioluminescence
Research into the photochemistry of the chemiexcited Cypridina lumophore provides critical insights into the mechanisms of marine bioluminescence. Understanding the reaction steps, from the activation of luciferin to the emission of light, has significant implications for the applications of bioluminescent systems in various scientific fields (Ding, Naumov, & Liu, 2015).
Applications in Chemical Analysis and Medicine
The diverse applications of luciferins and luciferases, including Cypridina luciferin, extend to chemical analysis, biology, and medicine. Their use in bioluminescence-based analytical techniques has led to advancements in areas such as drug screening, bioimaging, and environmental monitoring (Kaskova, Tsarkova, & Yampolsky, 2016).
Eigenschaften
Molekularformel |
C21H27N7O |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(2S)-N-[3-[3-(diaminomethylideneamino)propyl]-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/t13-/m0/s1 |
InChI-Schlüssel |
PSYJEEMZZIZTSR-ZDUSSCGKSA-N |
Isomerische SMILES |
CC[C@H](C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)
![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)
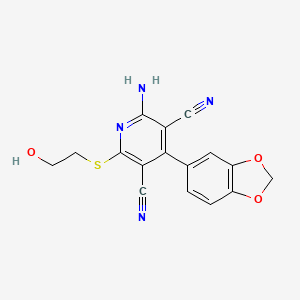
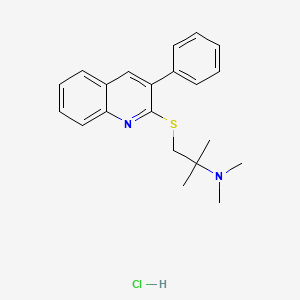
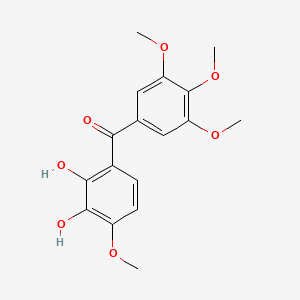

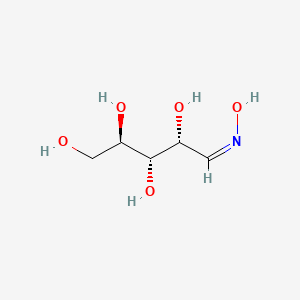
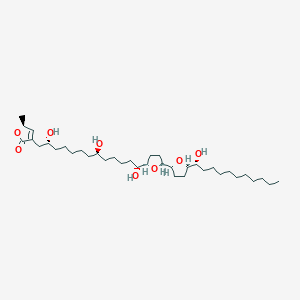

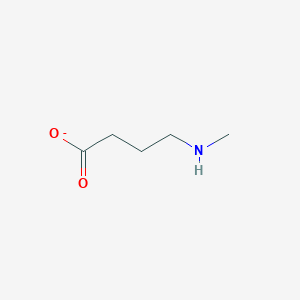

![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)
